molecular formula C5H11Cl2N3 B1391233 C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride CAS No. 1185299-87-9

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride

Cat. No. B1391233
M. Wt: 184.06 g/mol
InChI Key: IBVDXCPXZDTYHJ-UHFFFAOYSA-N
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Description

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride, also known as CPM, is a synthetic compound with a wide range of uses in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). CPM has been used in studies related to neuroscience, immunology, and pharmacology, and is often used as a reference compound in the development of new drugs.

Scientific Research Applications

Synthesis and Medicinal Chemistry

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride is a key intermediate in the synthesis of various biologically active compounds, particularly in cancer therapy. The compound is integral in the design and synthesis of small molecule inhibitors targeting cancer cells. Research shows that derivatives of this compound exhibit potential biological activities, including anticancer properties (Liu, Xu, & Xiong, 2017).

Drug Design and Neuropharmacology

In the realm of neuropharmacology and drug design, derivatives of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride have been explored for their potential in treating cognitive disorders. For instance, a novel derivative was identified as a selective brain-penetrant PDE9A inhibitor and has advanced into clinical trials for cognitive disorders (Verhoest et al., 2012).

Antimicrobial Properties

Novel derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Research demonstrates that certain derivatives show potent antimicrobial properties, potentially representing a new class of antimicrobial agents (Ningaiah et al., 2014).

Molecular Interaction Studies

Studies have also explored the molecular interactions of derivatives with receptors, such as the CB1 cannabinoid receptor. This research is crucial in understanding the pharmacodynamics of such compounds and their potential therapeutic applications (Shim et al., 2002).

Crystal Structure and Computational Analysis

The crystal structure and computational study of derivatives have been a significant area of research. These studies help in understanding the conformational and electronic properties of the compounds, which are vital in drug design and development (Shen et al., 2012).

Development of Green Chemistry Methods

Efforts have been made to develop environmentally friendly synthesis methods for derivatives of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride. This includes solvent-free synthesis techniques that are more sustainable and less harmful to the environment (Al-Matar et al., 2010).

properties

IUPAC Name

(2-methylpyrazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-8-5(4-6)2-3-7-8;;/h2-3H,4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVDXCPXZDTYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride

CAS RN

1185299-87-9
Record name 1-(1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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